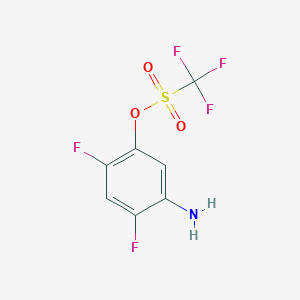
5-Amino-2,4-difluorophenyl trifluoromethanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2,4-difluorophenyl trifluoromethanesulphonate is a versatile fluorinated compound with the molecular formula C7H4F5NO3S and a molecular weight of 277.17 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable for advanced research and synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,4-difluorophenyl trifluoromethanesulphonate typically involves the reaction of 5-Amino-2,4-difluorophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2,4-difluorophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling reactions: The compound can participate in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, catalysts such as palladium, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) . Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
5-Amino-2,4-difluorophenyl trifluoromethanesulphonate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Amino-2,4-difluorophenyl trifluoromethanesulphonate involves its ability to interact with various molecular targets and pathways. The trifluoromethanesulfonate group is highly electron-withdrawing, which can influence the reactivity of the compound and its interactions with other molecules . The amino group can form hydrogen bonds and participate in nucleophilic reactions, further contributing to the compound’s versatility .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2,4-difluorophenol: Lacks the trifluoromethanesulfonate group, resulting in different reactivity and applications.
2,4-Difluoroaniline: Similar structure but without the trifluoromethanesulfonate group, leading to distinct chemical properties.
5-Amino-2,4-difluorobenzenesulfonamide: Contains a sulfonamide group instead of trifluoromethanesulfonate, affecting its reactivity and use.
Uniqueness
5-Amino-2,4-difluorophenyl trifluoromethanesulphonate is unique due to the presence of both the amino and trifluoromethanesulfonate groups, which confer a combination of nucleophilic and electrophilic reactivity. This dual reactivity makes it a valuable compound for a wide range of chemical transformations and applications .
Propriétés
Formule moléculaire |
C7H4F5NO3S |
|---|---|
Poids moléculaire |
277.17 g/mol |
Nom IUPAC |
(5-amino-2,4-difluorophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H4F5NO3S/c8-3-1-4(9)6(2-5(3)13)16-17(14,15)7(10,11)12/h1-2H,13H2 |
Clé InChI |
BTKQDVSQEVMUAI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1OS(=O)(=O)C(F)(F)F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


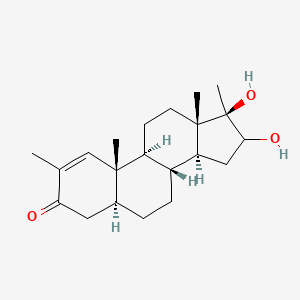
![2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzoic acid](/img/structure/B15293570.png)

![2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide](/img/structure/B15293596.png)
![[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate](/img/structure/B15293603.png)
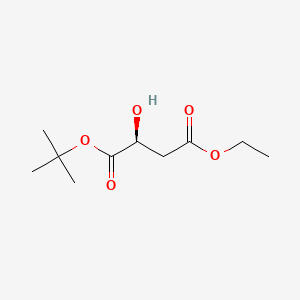

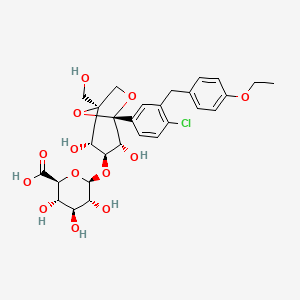
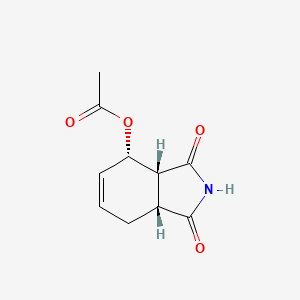
![2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture)](/img/structure/B15293634.png)
![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)
![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)


